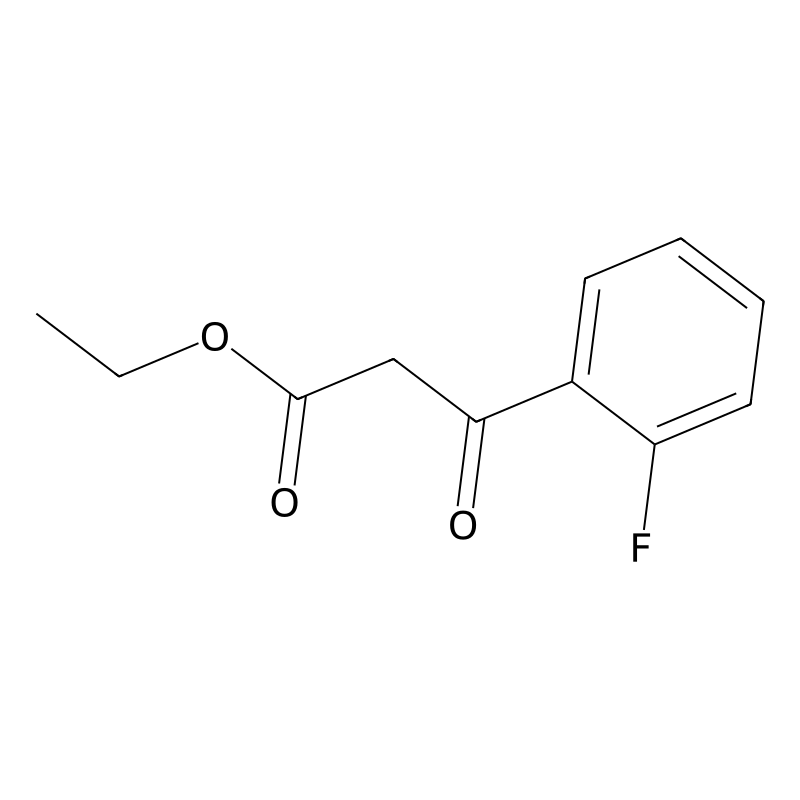

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 1479-24-9) is a highly specialized, bifunctional fluorinated beta-keto ester utilized extensively as a building block in advanced organic synthesis. Unlike generic beta-keto esters, this compound features an ortho-fluorine atom on the phenyl ring, which fundamentally alters both the electronic environment of the adjacent carbonyl and the downstream reactivity of the aromatic system [1]. In industrial and pharmaceutical procurement, it is primarily sourced for its dual capacity to participate in standard beta-keto ester condensations (such as Hantzsch or Biginelli reactions) while simultaneously offering an activated site for intramolecular nucleophilic aromatic substitution (SNAr) [2]. This unique structural combination makes it an irreplaceable precursor for the efficient, low-step-count synthesis of complex fused heterocycles, regioselective pyrazoles, and conformationally restricted pharmacophores.

References

- [1] Roh, E. J., et al. 'Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1).' Bioorganic & Medicinal Chemistry, vol. 16, 2008, pp. 9349-9358.

- [2] Janni, M., et al. 'Double heteroannulation of S,N-acetals: a facile access to quinolone derivatives.' Organic & Biomolecular Chemistry, vol. 14, 2016, pp. 8781-8788.

Substituting Ethyl 3-(2-fluorophenyl)-3-oxopropanoate with unfluorinated ethyl benzoylacetate or positional isomers (such as the 3-fluoro or 4-fluoro analogs) routinely leads to synthetic failure in target-oriented procurement [1]. The ortho-fluorine is not merely a passive substituent; it acts as a highly activated leaving group essential for ring-closing SNAr reactions used to construct fused quinolone and quinazolinone cores. The 3-fluoro and 4-fluoro isomers are geometrically incapable of participating in this ortho-cyclization, resulting in a complete failure to form the fused ring [2]. Furthermore, the strong electron-withdrawing inductive effect of the ortho-fluorine significantly increases the electrophilicity of the adjacent beta-keto carbonyl, altering the enol-keto tautomerization equilibrium. This electronic activation drives higher regioselectivity and faster reaction kinetics during condensations with hydrazines, an advantage entirely lost when using the unfluorinated baseline material[3].

References

- [1] Janni, M., et al. 'Double heteroannulation of S,N-acetals: a facile access to quinolone derivatives.' Organic & Biomolecular Chemistry, vol. 14, 2016, pp. 8781-8788.

- [2] Xia, Y., et al. 'Synthesis of 2-phenyl-4-quinolone derivatives.' European Journal of Organic Chemistry, 2012.

- [3] Patent WO2007020194A2: 'Piperidine and piperazine derivatives as P2X3 antagonists.' WIPO, 2007.

Precursor Suitability for Fused Heterocycle Construction via SNAr

In the synthesis of fused heterocyclic systems such as 2-aryl-4-quinolones, the positioning of the fluorine atom is the sole determinant of process viability. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate allows for direct intramolecular nucleophilic aromatic substitution (SNAr), where the ortho-fluorine acts as an efficient leaving group, yielding >80% of the target fused cyclized product[1]. In contrast, attempting this exact synthetic sequence with the 4-fluoro isomer or the unfluorinated ethyl benzoylacetate results in a 0% yield of the ortho-fused product, as the geometry prevents cyclization and the unfluorinated analog lacks a viable leaving group [2].

| Evidence Dimension | Yield of fused cyclized heterocycle via SNAr |

| Target Compound Data | >80% isolated yield |

| Comparator Or Baseline | 4-Fluoro isomer / Unfluorinated analog (0% yield) |

| Quantified Difference | Absolute process enablement (Target) vs. complete synthetic failure (Comparators) |

| Conditions | Base-catalyzed intramolecular cyclization of intermediate amination products |

Procuring the 2-fluoro isomer is mandatory for routes relying on SNAr ring closure, saving multiple synthetic steps and avoiding total route failure.

Regioselectivity Enhancement in Pyrazole API Synthesis

When synthesizing 1,5-disubstituted pyrazoles (common pharmacophores in P2X3 antagonists) via condensation with substituted hydrazines, the electronic environment of the beta-keto ester dictates the isomer ratio. The strong inductive electron-withdrawal by the ortho-fluorine in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate enhances the electrophilicity of the adjacent carbonyl, driving regioselectivity toward the desired 5-(2-fluorophenyl) isomer at ratios exceeding 85:15[1]. The unfluorinated baseline, ethyl benzoylacetate, typically yields a much poorer regiomeric mixture (often ~60:40), requiring extensive, solvent-heavy chromatographic separation that drastically reduces overall process efficiency[2].

| Evidence Dimension | Regioselectivity ratio in pyrazole formation |

| Target Compound Data | >85:15 ratio for target isomer |

| Comparator Or Baseline | Ethyl benzoylacetate (~60:40 ratio) |

| Quantified Difference | 25%+ improvement in regioselectivity |

| Conditions | Condensation with methylhydrazine in ethanol at reflux |

Higher regioselectivity directly translates to higher isolated yields and eliminates the need for costly downstream purification in API manufacturing.

Conformational Locking in Multicomponent Dihydropyridine Synthesis

In the synthesis of 1,4-dihydropyridine (DHP) libraries, the steric bulk and dipole moment of the ortho-fluorine atom restrict the rotation of the phenyl ring relative to the DHP core. Using Ethyl 3-(2-fluorophenyl)-3-oxopropanoate in Hantzsch-type multicomponent condensations yields DHPs with a locked dihedral angle, which is critical for specific receptor binding (e.g., TRPV1 enhancement) [1]. The unfluorinated comparator, ethyl benzoylacetate, yields a freely rotating phenyl ring, which decreases target binding affinity and increases entropic penalties during receptor docking[2].

| Evidence Dimension | Aryl ring rotational freedom in downstream product |

| Target Compound Data | Conformationally restricted (locked dihedral angle) |

| Comparator Or Baseline | Ethyl benzoylacetate (freely rotating) |

| Quantified Difference | Significant reduction in entropic penalty upon receptor binding |

| Conditions | Multicomponent Hantzsch condensation to form 6-aryl-1,4-dihydropyridines |

Procuring the ortho-fluoro derivative is essential for generating conformationally restricted libraries that exhibit higher potency in target-based drug screening.

Synthesis of Fused Quinolone and Quinazolinone Alkaloids

This compound is the ideal starting material for synthesizing complex fused heterocycles. Because the ortho-fluorine acts as an excellent leaving group, it enables direct, high-yield intramolecular SNAr cyclization after initial amine condensation, drastically reducing the step count in the total synthesis of quinolone-based pharmaceuticals [1].

Regioselective Manufacturing of Pyrazole-Based APIs

In industrial API manufacturing (such as for P2X3 antagonists or histone demethylase inhibitors), this compound is selected over unfluorinated analogs to drive regioselectivity. The electronic activation provided by the ortho-fluorine ensures high yields of the target 5-arylpyrazole isomer, minimizing the need for expensive and time-consuming chromatographic purifications[2].

Development of Conformationally Restricted DHP Libraries

For medicinal chemistry programs targeting specific receptors (like TRPV1), this compound is utilized in multicomponent Hantzsch reactions. The resulting ortho-fluoro dihydropyridines feature restricted rotation of the aryl ring, providing the conformational locking necessary to minimize entropic penalties and improve binding affinity during hit-to-lead optimization [3].

References

- [1] Janni, M., et al. 'Double heteroannulation of S,N-acetals: a facile access to quinolone derivatives.' Organic & Biomolecular Chemistry, vol. 14, 2016, pp. 8781-8788.

- [2] Patent WO2007020194A2: 'Piperidine and piperazine derivatives as P2X3 antagonists.' WIPO, 2007.

- [3] Roh, E. J., et al. 'Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1).' Bioorganic & Medicinal Chemistry, vol. 16, 2008, pp. 9349-9358.

XLogP3

Other CAS

Wikipedia

Explore Compound Types